5-benzoyl-2-chloro-4-(3-chlorophenyl)-2a-phenyl-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one
Description
5-benzoyl-2-chloro-4-(3-chlorophenyl)-2a-phenyl-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and muscle relaxant properties
Properties
Molecular Formula |
C30H22Cl2N2O2 |
|---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
8-benzoyl-4-chloro-7-(3-chlorophenyl)-5-phenyl-2,8-diazatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one |
InChI |
InChI=1S/C30H22Cl2N2O2/c31-23-15-9-12-21(18-23)26-19-30(22-13-5-2-6-14-22)27(32)29(36)34(30)25-17-8-7-16-24(25)33(26)28(35)20-10-3-1-4-11-20/h1-18,26-27H,19H2 |
InChI Key |
WZLIMKCYPNOKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=CC=CC=C2N3C1(C(C3=O)Cl)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-benzoyl-2-chloro-4-(3-chlorophenyl)-2a-phenyl-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable diketone under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with an azetidine derivative.
Substitution Reactions:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-benzoyl-2-chloro-4-(3-chlorophenyl)-2a-phenyl-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
5-benzoyl-2-chloro-4-(3-chlorophenyl)-2a-phenyl-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a model compound in the study of benzodiazepine chemistry, helping researchers understand the reactivity and properties of this class of compounds.
Biology: The compound is investigated for its potential biological activities, including its effects on the central nervous system and its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use as a sedative, anxiolytic, or muscle relaxant, similar to other benzodiazepines.
Industry: The compound may have applications in the development of new pharmaceuticals or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-benzoyl-2-chloro-4-(3-chlorophenyl)-2a-phenyl-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.
Comparison with Similar Compounds
Similar compounds to 5-benzoyl-2-chloro-4-(3-chlorophenyl)-2a-phenyl-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which influence their pharmacological properties and potency. The uniqueness of this compound lies in its fused azetidine ring, which may confer distinct chemical and biological properties compared to other benzodiazepines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
